molecular formula C14H18N2O6S2 B257407 N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

Cat. No. B257407
M. Wt: 374.4 g/mol
InChI Key: ZPAWQPGVGHGBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide, also known as AG-013736, is a small molecule inhibitor that targets the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels which is essential for tumor growth and metastasis.

Mechanism of Action

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide targets the VEGF receptor tyrosine kinase, which is a key mediator of angiogenesis. By inhibiting this pathway, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its specificity for the VEGF receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its poor solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are a number of future directions for the study of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide. One potential area of research is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the optimal dosing and treatment regimens for N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in different cancer types. Finally, the potential use of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with other targeted therapies or immunotherapies should also be explored.

Synthesis Methods

The synthesis of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide involves several steps, including the reaction of 3-acetyl-6-methoxy-2-methylindole with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with sodium azide to form the corresponding azide, which is reduced to the amine using palladium on carbon. The amine is then reacted with methanesulfonyl chloride to form N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide.

Scientific Research Applications

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to inhibit angiogenesis and tumor growth in a variety of cancer types, including breast, lung, and colon cancer. Clinical trials have also demonstrated the potential efficacy of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with chemotherapy for the treatment of advanced solid tumors.

properties

Product Name

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C14H18N2O6S2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3-acetyl-6-methoxy-2-methyl-1-methylsulfonylindol-5-yl)methanesulfonamide

InChI

InChI=1S/C14H18N2O6S2/c1-8-14(9(2)17)10-6-11(15-23(4,18)19)13(22-3)7-12(10)16(8)24(5,20)21/h6-7,15H,1-5H3

InChI Key

ZPAWQPGVGHGBCL-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.